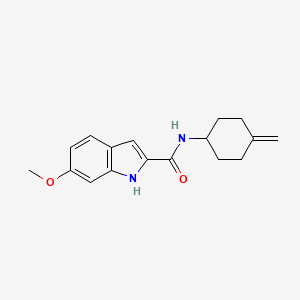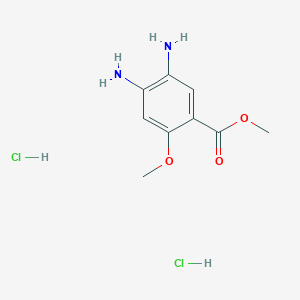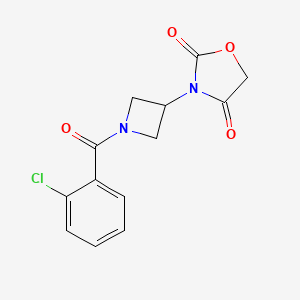
3-(1-(2-Chlorobenzoyl)azetidin-3-yl)oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a type of spiro-heterocycle . Spiro-heterocycles have received special attention in medicinal chemistry because of their promising biological activity . They are characterized by having two rings sharing the same atom, the quaternary spiro carbon . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .
Synthesis Analysis
The synthesis of similar compounds involves a four-component reaction of 2-chloro-3-formylquinolines, 2-chloroacetic acid, amines, and isocyanides . The proposed spirocyclization mechanism depends on two sequential cyclizations of the Ugi-adduct, under basic conditions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include a four-component reaction followed by two sequential cyclizations . These reactions are carried out under basic conditions .Scientific Research Applications
Synthesis and Biological Activity
- Antimicrobial Agents : Research has demonstrated the synthesis of novel oxazolidinone derivatives with potential as antimicrobial agents. These compounds have been evaluated against bacterial strains such as S. aureus and E. coli, as well as fungal strains A. niger and C. albicans, showing promising activity compared to standard drugs like penicillin and fluconazole (Devi et al., 2013).
- Agricultural Fungicides : Another significant application is in agriculture, where compounds like Famoxadone, a new class of oxazolidinone fungicides, demonstrate excellent control of plant pathogens affecting a wide range of crops (Sternberg et al., 2001).
- Heterocyclic Compound Synthesis : Studies have also explored the synthesis of new heterocyclic compounds based on oxazolidin-2-one frameworks, indicating their versatility in creating structures with potential biological activities (Tlekhusezh et al., 1996).
Chemical Synthesis and Structural Analysis
- Synthetic Methodologies : Research into the synthesis of oxazolidinones reveals various methodologies, including the use of atmospheric carbon dioxide for the green synthesis of oxazolidine-2,4-diones, highlighting the environmental friendliness and efficiency of these methods (Zhang et al., 2015).
- Structural and Mechanistic Studies : Investigations into the chemical structure and reaction mechanisms of oxazolidin-2-ones have contributed to a deeper understanding of their chemical behavior, facilitating the development of new synthetic strategies and applications (Ametamey et al., 1988).
Potential Hypoglycemic Agents
- Benzyloxazolidine-2,4-diones : These compounds, featuring oxazole-based side chains, have shown to lower blood glucose levels in studies, indicating their potential as hypoglycemic agents. The incorporation of structural elements like benzofuran has been found to enhance their in vivo potency significantly (Dow et al., 1991).
Properties
IUPAC Name |
3-[1-(2-chlorobenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4/c14-10-4-2-1-3-9(10)12(18)15-5-8(6-15)16-11(17)7-20-13(16)19/h1-4,8H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEAJNHJBGDJLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2Cl)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3-(3-methylpiperidin-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B2752756.png)
![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2752758.png)
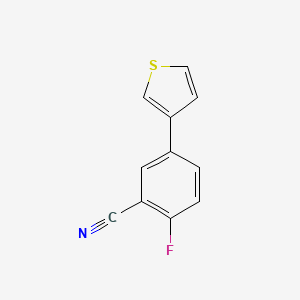

![7-(4-Chlorophenoxy)-2-[(4-methylphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2752763.png)
![2-Chloro-1-[4-methyl-4-(morpholin-4-ylmethyl)piperidin-1-yl]ethanone](/img/structure/B2752764.png)
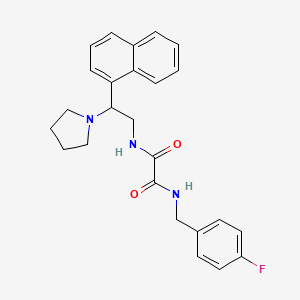

![N-(3-methylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2752767.png)
![[(Cyanomethyl)(phenyl)carbamoyl]methyl 5-{[(furan-2-yl)methyl]sulfamoyl}-2-methylbenzoate](/img/structure/B2752768.png)
![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2752770.png)

